Choline chloride
Overview
Description
Choline chloride is an organic compound with the chemical formula [(CH₃)₃NCH₂CH₂OH]⁺Cl⁻. It is a quaternary ammonium salt consisting of choline cations and chloride anions. This compound is bifunctional, containing both a quaternary ammonium functional group and a hydroxyl functional group. This compound is a white, water-soluble salt primarily used as an additive in animal feed to promote growth, especially in poultry .
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: Choline can be prepared by methylation of dimethylethanolamine with methyl chloride.
Industrial Production: this compound is mass-produced through the reaction of ethylene oxide, hydrogen chloride, and trimethylamine.
Industrial Production Methods:
Ethylene Oxide Route: Ethylene oxide reacts with hydrogen chloride and trimethylamine to produce this compound.
2-Chloroethanol Route: Trimethylamine reacts with 2-chloroethanol to form this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, although specific conditions and products depend on the oxidizing agents used.
Reduction: Reduction reactions are less common for this compound due to its stable quaternary ammonium structure.
Substitution: this compound can participate in nucleophilic substitution reactions, where the chloride ion can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophiles such as hydroxide ions or other halides can be used under appropriate conditions.
Major Products:
Oxidation Products: Depending on the oxidizing agent, products can include various oxidized forms of choline.
Substitution Products: Products vary based on the nucleophile used, resulting in different substituted choline derivatives.
Mechanism of Action
Target of Action
Choline chloride primarily targets phosphatidylcholine , a major part of the polar head group of cell membranes . It is also a precursor of acetylcholine , a neurotransmitter essential for nerve conduction throughout the central nervous system .
Mode of Action
This compound interacts with its targets by being a major part of the polar head group of phosphatidylcholine . Phosphatidylcholine’s role in maintaining cell membrane integrity is vital to all basic biological processes, including information flow, intracellular communication, and bioenergetics .
Biochemical Pathways
This compound is involved in the CDP-choline pathway , which is the predominant mechanism by which mammalian cells synthesize phosphatidylcholine for incorporation into membranes or lipid-derived signaling molecules . It is also involved in the metabolism of choline, folate, and methionine .
Pharmacokinetics
While specific pharmacokinetic data for this compound is limited, studies have been conducted on choline, a component of this compound. These studies suggest that choline has a circadian rhythm in the body, with its concentration fluctuating throughout the day .
Action Environment
Based on its physico-chemical properties, it has the potential to leach into groundwater . It is an important additive in feed, especially for chickens, where it accelerates growth .
Biochemical Analysis
Biochemical Properties
Choline chloride plays a pivotal role in various physiological processes. It is a major part of the polar head group of phosphatidylcholine, a primary element of cell membranes . Choline is also involved in cholinergic nerve function and is a precursor to betaine, which is involved in homocysteine metabolism . Choline can be obtained from the diet and via de novo biosynthesis .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, choline deficiency can cause muscle and liver disease and contribute to cardiovascular disease, dementia, and neural tube irregularities in infants . When fed a choline-deficient diet, some men and women developed fatty liver and liver and muscle damage .
Molecular Mechanism
Choline is phosphorylated by choline kinase into phosphorylcholine. This phosphorylated form gets trapped inside the cell . Cancer cells exhibit an increased cell wall membrane synthesis as well as an increased activity of choline kinase .
Temporal Effects in Laboratory Settings
For freshly collected samples stored at ambient temperature, choline concentrations in all types of samples increased with storage time . For EDTA whole blood, EDTA plasma, and heparin plasma, the choline concentration increased for the first 60 min and then stabilized .
Dosage Effects in Animal Models
This compound is applied for use in all animal species and categories without a maximum limit . The additive can be incorporated in feed directly or via premixtures . In broilers, the performance of natural choline was better than synthetic this compound, specifically the dose of 100g/t of natural choline outperformed synthetic this compound at 400g/t, leading to a significant increase in body weight gain and a noteworthy improvement in feed conversion ratio .
Metabolic Pathways
Choline metabolism can be divided into four main pathways which are involved in the synthesis of acetylcholine, trimethylamine (TMA), betaine, and phospholipids .
Transport and Distribution
This compound is often combined with an alcohol to extract phenolics and flavonoids from plant materials . For example, this compound combined with 1,2-propanediol showed enhanced extractability of oleacein and oleocanthal from virgin olive oil and anthocyanins from flower petals of Catharanthus roseus .
Subcellular Localization
The choline transporter-like 1 (CTL1) protein is localized to the trans-Golgi network (TGN), prevacuolar compartment (PVC), and plasma membrane (PM) . Disruption of CTL1 gene expression alters the trafficking of 2 auxin efflux transporters—Arabidopsis PM-located auxin efflux transporter PIN-formed 1 (PIN1) and Arabidopsis PM-located auxin efflux transporter PIN-formed 3 (PIN3)—to the PM, thereby affecting auxin distribution and plant growth and development .
Scientific Research Applications
Choline chloride has a wide range of applications in scientific research:
Chemistry: It is used in the formulation of deep eutectic solvents, which are environmentally friendly alternatives to traditional solvents.
Biology: this compound is essential for the synthesis of phosphatidylcholine, a major component of cell membranes.
Medicine: It is used as a dietary supplement to prevent choline deficiency, which can lead to liver disease and neurological disorders.
Industry: this compound is used as a clay control additive in hydraulic fracturing fluids and as a feed additive to promote growth in livestock .
Comparison with Similar Compounds
Choline Hydroxide: Similar to choline chloride but with a hydroxide anion.
Choline Bitartrate: A salt of choline with tartaric acid.
Phosphatidylcholine: A phospholipid containing choline, commonly found in cell membranes.
Uniqueness: this compound is unique due to its high solubility in water and its ability to form deep eutectic solvents with various compounds. This property makes it particularly useful in green chemistry applications and as a versatile additive in various industries .
Properties
IUPAC Name |
2-hydroxyethyl(trimethyl)azanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14NO.ClH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMZJAMFUVOLNK-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCO.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14NO.Cl, C5H14ClNO | |
Record name | CHOLINE CHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20029 | |
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Record name | CHOLINE CHLORIDE | |
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Related CAS |
62-49-7 (Parent) | |
Record name | Choline chloride [INN] | |
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DSSTOX Substance ID |
DTXSID4020325 | |
Record name | 2-Hydroxy-N,N,N-trimethylethan-1-aminium chloride | |
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Molecular Weight |
139.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Choline chloride appears as white crystals. Practically neutral aqueous solution. (NTP, 1992), Dry Powder; Liquid, WHITE HYGROSCOPIC CRYSTALS., Colourless or white crystals, also in the form of white crystalline solid | |
Record name | CHOLINE CHLORIDE | |
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Record name | Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, chloride (1:1) | |
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Record name | CHOLINE CHLORIDE | |
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Record name | Choline chloride | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1981/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Solubility |
Very soluble (NTP, 1992), Very sol in water and alcohol, Solubility in water: miscible, Soluble in water, Soluble (in ethanol) | |
Record name | CHOLINE CHLORIDE | |
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Record name | CHOLINE CHLORIDE | |
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Record name | CHOLINE CHLORIDE | |
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Record name | Choline chloride | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1981/ | |
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Mechanism of Action |
Choline has several roles in body. It is an important component of phospholipids, affects mobilization of fat from liver (lipotropic action), acts as methyl donor, & is essential for formation of neurotransmitter acetylcholine. /Choline/, Several mechanisms are suggested for the cancer-promoting effect of a choline-devoid diet. These incl incr cell proliferation related to regeneration after parenchymal cell death occurs in the choline deficient liver, hypomethylation of DNA (alters expression of genes), reactive oxygen species leakage from mitochondria with incr lipid peroxidation in liver, activation of protein kinase C signaling due to accumulation of diacylglycerol in liver, mutation of the fragile histidine triad (FHIT) gene, which is a tumor suppressor gene, and defective cell-suicide (apoptosis) mechanisms. Loss of phposphatidylethanolamine N-methyl-transferase (PEMT) function may also contribute to malignant transformation of hepatocytes. /Choline/, Acetylcholine is one of the most important neurotransmitters used by neurons in the memory centers of the brain (hippocampus and septum). Choline accelerates the synth and release of acetylcholine in nerve cells. /Choline/, Female Sprague-Dawley rats received approximately 300 mg/kg per day of choline chloride through their drinking water on days 11 of pregnancy through birth and the level of nerve growth factor (NGF) in the hippocampus and frontal cortex of their male offspring was measured at 20 and 90 days of age. Prenatal choline supplementation caused significant increases in hippocampal NGF levels at 20 and 90 days of age, while levels of NGF in the frontal cortex were elevated in choline-supplemented rats at 20 days of age, but not 90 days of age. These results suggest that increases in NGF levels during development or adulthood may be one mechanism underlying improvements in spatial and temporal memory of adult rats exposed to elevated levels of choline chloride perinatally. | |
Record name | CHOLINE CHLORIDE | |
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Color/Form |
WHITE CRYSTALS, Deliquescent crystals | |
CAS No. |
67-48-1 | |
Record name | CHOLINE CHLORIDE | |
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Melting Point |
577 to 581 °F (Decomposes) (NTP, 1992), 305 °C (decomposes), 305 °C | |
Record name | CHOLINE CHLORIDE | |
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Retrosynthesis Analysis
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